molecular formula C9H8ClN5O3 B2754503 2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-10-7

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2754503
CAS RN: 326007-10-7
M. Wt: 269.65
InChI Key: OURRLEMXAVABEO-UHFFFAOYSA-N
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Description

Furosemide is a class of efficient sulfonamide diuretics acting on the medullary loop of the ascending branch of the medulla . It has a strong and short-term diuretic effect, which can increase the excretion of water, sodium, chloride, potassium, calcium, magnesium, phosphate, and so on .


Synthesis Analysis

Furosemide and its impurities are used to treat edema caused due to kidney failure, heat failure, and liver scarring . It is an inhibitor of NKCC2, the luminal Na-K-Cl cotransporter .


Molecular Structure Analysis

The molecular formula of Furosemide is C12H11ClN2O5S and its molecular weight is 330.74 .

Scientific Research Applications

Mechanism of Action

Furosemide mainly inhibits Na+ and Cl- reabsorption in the medullary and cortex of the medullary loop ascending branch crude segment . It can promote the excretion of sodium, chloride, and potassium and affect the formation of renal medullary high osmotic pressure . It can interfere with the process of concentration and dilution of urine, and it can increase urine output . This product can inhibit the activity of prostaglandin decomposition enzyme, make the content of prostaglandin E2 increase, it has an effect on the expansion of blood vessels .

properties

IUPAC Name

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRLEMXAVABEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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